molecular formula C5H8Cl2O B105391 4-Chloropentanoyl chloride CAS No. 63480-12-6

4-Chloropentanoyl chloride

Cat. No.: B105391
CAS No.: 63480-12-6
M. Wt: 155.02 g/mol
InChI Key: HCBIDLRKPXILPU-UHFFFAOYSA-N
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Description

4-Chloropentanoyl chloride is an organic compound with the molecular formula C5H8Cl2O. It is a colorless to yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a chloro and a carbonyl group, making it a valuable reagent in various chemical reactions.

Mechanism of Action

Target of Action

4-Chloropentanoyl chloride is a chemical compound with the molecular formula C5H8Cl2O . . It’s primarily used as an intermediate in chemical synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its reactivity can be affected by the pH of the environment, with more acidic conditions promoting its reactivity. Additionally, its stability can be affected by exposure to moisture, as acyl chlorides can react with water to form carboxylic acids and hydrochloric acid .

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of aminobenzo[a]quinolizines as long-lasting dipeptidyl peptidase IV inhibitors . This suggests that it may interact with enzymes such as dipeptidyl peptidase IV in biochemical reactions.

Temporal Effects in Laboratory Settings

It is known to be air and moisture sensitive , suggesting that its stability and degradation may be influenced by environmental conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloropentanoyl chloride can be synthesized through several methods. One common method involves the chlorination of pentanoyl chloride. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction proceeds as follows: [ \text{C5H9COCl} + \text{Cl2} \rightarrow \text{C5H8Cl2O} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloropentanoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-chloropentanoic acid and hydrochloric acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), and sodium thiolate (NaSR) are commonly used.

    Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide (NaOH) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Nucleophilic Substitution: Products include 4-chloropentanamide, 4-chloropentanol, and 4-chloropentanethiol.

    Hydrolysis: The major product is 4-chloropentanoic acid.

    Reduction: The major product is 4-chloropentanol.

Scientific Research Applications

4-Chloropentanoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

    Biology: The compound is used in the modification of biomolecules and the synthesis of bioactive compounds.

    Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.

    Industry: this compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    4-Chlorobutanoyl chloride (C4H6Cl2O): Similar structure but with one less carbon atom.

    4-Chlorovaleroyl chloride (C5H9ClO): Similar structure but with a different functional group.

    4-Chlorobenzoyl chloride (C7H4ClO): Contains a benzene ring instead of an aliphatic chain.

Uniqueness: 4-Chloropentanoyl chloride is unique due to its specific chain length and the presence of both a chloro and a carbonyl group. This combination of functional groups makes it particularly versatile in organic synthesis, allowing for a wide range of chemical transformations and applications.

Properties

IUPAC Name

4-chloropentanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O/c1-4(6)2-3-5(7)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBIDLRKPXILPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504127
Record name 4-Chloropentanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63480-12-6
Record name 4-Chloropentanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63480-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloropentanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloropentanoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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